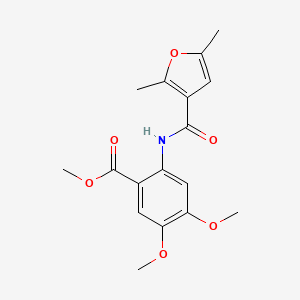
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C17H19NO6 and its molecular weight is 333.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19NO6
- Molecular Weight : 333.34 g/mol
- CAS Number : 915925-89-2
- Purity : Typically 95%.
The compound features a furan ring, a carboxamide group, and methoxy groups attached to a benzoate core, contributing to its diverse biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and influencing various metabolic pathways.
- Cytotoxicity : It has shown potential in inhibiting cell proliferation in cancer cell lines, suggesting an anticancer mechanism.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
Anticancer Activity
A study evaluated the cytotoxic effects of various furan derivatives, including this compound, on cancer cell lines. The results indicated significant growth inhibition in several models:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U87 (Glioblastoma) | 0.200 | |
| BE (Neuroblastoma) | 0.0189 | |
| SK (Neuroblastoma) | Not specified |
The compound displayed particularly potent activity against glioblastoma cells compared to other tested compounds.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated:
- Inhibition Zone Diameter : Measured using disk diffusion methods.
- Minimum Inhibitory Concentration (MIC) values were determined for different strains.
These findings suggest that the compound could be explored further as a potential antimicrobial agent.
Case Studies
- Cytotoxicity in Cancer Models : A detailed investigation into the cytotoxic effects of furan-based derivatives highlighted this compound's ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity of various derivatives showed that this compound could effectively reduce bacterial load in biofilm models, suggesting its potential application in treating biofilm-associated infections .
Eigenschaften
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-9-6-11(10(2)24-9)16(19)18-13-8-15(22-4)14(21-3)7-12(13)17(20)23-5/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPLJKGYRZAUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














